molecular formula C7H12N4O B7836025 2-hydrazinyl-6-propan-2-yl-1H-pyrimidin-4-one

2-hydrazinyl-6-propan-2-yl-1H-pyrimidin-4-one

Cat. No.: B7836025
M. Wt: 168.20 g/mol
InChI Key: SCZOHWHNPCHKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-hydrazinyl-6-propan-2-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-hydrazinyl-6-propan-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-6-propan-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer therapy, the compound acts as a chemoablative agent, targeting cancer cells and inducing cell death. The molecular pathways involved include the inhibition of DNA synthesis and the induction of apoptosis .

Comparison with Similar Compounds

2-hydrazinyl-6-propan-2-yl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable pharmacokinetic properties and therapeutic applications. For example, compounds like mitomycin and other chemoablative agents share some similarities with this compound but differ in their specific molecular targets and mechanisms of action .

Properties

IUPAC Name

2-hydrazinyl-6-propan-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)5-3-6(12)10-7(9-5)11-8/h3-4H,8H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZOHWHNPCHKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)N=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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